molecular formula C29H28N4O5 B2923381 7-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 892277-37-1

7-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2923381
CAS No.: 892277-37-1
M. Wt: 512.566
InChI Key: GLUCZYGDWVVUME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione (hereafter referred to as the target compound) is a quinazoline-2,4-dione derivative with two critical structural features:

  • Position 3: A 4-methoxybenzyl group.
  • Position 7: A 4-acetylphenyl-substituted piperazine moiety linked via a carbonyl group.

Molecular Formula: C₂₈H₂₆N₄O₄
Molecular Weight: 482.5 g/mol
Structural Significance:

  • The quinazoline-2,4-dione core provides a rigid planar structure, facilitating π-π stacking interactions.
  • The piperazine-acetylphenyl moiety introduces conformational flexibility and hydrogen-bonding capability .

Properties

CAS No.

892277-37-1

Molecular Formula

C29H28N4O5

Molecular Weight

512.566

IUPAC Name

7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C29H28N4O5/c1-19(34)21-5-8-23(9-6-21)31-13-15-32(16-14-31)27(35)22-7-12-25-26(17-22)30-29(37)33(28(25)36)18-20-3-10-24(38-2)11-4-20/h3-12,17H,13-16,18H2,1-2H3,(H,30,37)

InChI Key

GLUCZYGDWVVUME-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)OC

solubility

not available

Origin of Product

United States

Biological Activity

7-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a novel compound within the quinazoline family, recognized for its diverse biological activities. This compound has been investigated primarily for its antimicrobial properties and potential therapeutic applications in combating bacterial infections.

Chemical Structure and Synthesis

The compound features a complex structure that includes a quinazoline core with piperazine and aromatic acetyl groups. The synthesis typically involves multi-step reactions, which may include microwave-assisted techniques to enhance yield and reduce reaction time. Analytical methods such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed for monitoring and purification.

The primary mechanism of action for this compound involves the inhibition of bacterial enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By binding to these targets, the compound disrupts essential cellular processes leading to bacterial cell death.

Antimicrobial Activity

Research indicates that derivatives of quinazoline, including this compound, exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study highlighted the effectiveness of related quinazoline derivatives in inhibiting bacterial strains such as Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
This compoundStaphylococcus aureus10-1275-80
This compoundEscherichia coli1565
Compound 13 (similar derivative)Candida albicans1180

The above table summarizes the antimicrobial activity of the compound against various bacterial strains, illustrating its potential as an effective antimicrobial agent.

Case Studies

A recent study focused on the design and synthesis of quinazoline derivatives as fluoroquinolone-like inhibitors demonstrated that compounds similar to this compound showed varying degrees of inhibition against bacterial enzymes. Among these compounds, some exhibited broad-spectrum activity against multiple strains, suggesting their utility in addressing antibiotic resistance issues .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and molecular differences between the target compound and related analogues:

Compound Name (Core Structure) Substituents at Position 3 Substituents at Position 7 (or equivalent) Molecular Weight (g/mol) Key References
Target Compound (Quinazoline-2,4-dione) 4-Methoxybenzyl 4-Acetylphenylpiperazine-carbonyl 482.5
1-(4-Fluoro-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione (Quinazoline-2,4-dione) 4-Fluorobenzyl Pyridin-2-ylpiperazine-carbonyl ~470 (estimated)
6-{4-[3-Chloro-4-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine-2,4(1H,3H)-dione (Pyrimidine-2,4-dione) N/A 3-Chloro-4-(trifluoromethyl)phenylpiperazine-carbonyl 402.76
(Z)-7-(4-(2-(5-(4-(Dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)acetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Quinolinecarboxylic acid) Ethyl Piperazine-thiazolidinone-carbonyl 608.4

Key Structural Differences and Implications

Core Heterocycle Variations: The target compound’s quinazoline-2,4-dione core differs from pyrimidine-2,4-dione () and quinolinecarboxylic acid (). Quinazoline derivatives are known for kinase inhibition, while pyrimidine-diones are often explored for antiviral activity .

Substituent Effects: 4-Methoxybenzyl vs. Piperazine-Linked Moieties: The acetylphenyl group in the target compound may enhance hydrophobic interactions compared to pyridinyl () or thiazolidinone () groups.

Synthetic Routes: The target compound’s synthesis likely involves coupling a piperazine-carbonyl intermediate to the quinazoline core using triphosgene (as described in and ). In contrast, ’s analogue employs a thiazolidinone ring formation via cyclization, highlighting divergent strategies for piperazine functionalization .

Pharmacological and Physicochemical Considerations

  • Hydrogen-Bonding Capacity : The acetyl group (–COCH₃) in the target compound offers moderate hydrogen-bond acceptor strength, whereas pyridinyl () or trifluoromethyl () groups may prioritize steric effects over polar interactions.
  • Molecular Weight : The target compound (482.5 g/mol) falls within the acceptable range for oral bioavailability, unlike larger derivatives like ’s compound (608.4 g/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.